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(4-Hydroxyphenyl)diphenylphosphine

Cat. No.: B1608749
CAS No.: 5068-21-3
M. Wt: 278.3 g/mol
InChI Key: QOPABJOZVXZFJG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organophosphorus Ligands in Synthetic Chemistry

The journey of organophosphorus compounds in chemistry is a rich and varied one. While early discoveries in the 19th century led to the synthesis of the first organophosphate compounds, their initial applications were predominantly as pesticides and nerve agents. wikipedia.orgtandfonline.com However, the latter half of the 20th century witnessed a paradigm shift, as the focus turned towards the coordinating properties of phosphorus(III) compounds, particularly phosphines, in transition metal chemistry.

Phosphine (B1218219) ligands have become one of the most significant classes of ligands in the field of catalysis, primarily due to the remarkable ability to tune their electronic and steric properties. rsc.orgsigmaaldrich.comcatalysis.blognumberanalytics.com This tunability allows for the fine-control of the reactivity and selectivity of metal catalysts. The discovery that phosphines could stabilize metal centers and influence catalytic activity opened the door to groundbreaking advancements in homogeneous catalysis.

A pivotal moment in this evolution was the work of Walter Reppe in the 1940s, who utilized phosphine-modified nickel catalysts in alkyne and carbon monoxide chemistry. wikipedia.org This was followed by the development of Wilkinson's catalyst, RhCl(PPh₃)₃, in the 1960s, a highly effective catalyst for the hydrogenation of alkenes, which solidified the central role of phosphine ligands in catalysis. wikipedia.orgnumberanalytics.com The success of these early systems spurred the development of a vast library of phosphine ligands, from simple trialkyl- and triarylphosphines to complex chiral and bidentate structures designed for highly specific transformations, such as the Buchwald-Hartwig, Suzuki-Miyaura, and Heck cross-coupling reactions. sigmaaldrich.comsigmaaldrich.compsu.edu The ability to systematically modify the substituents on the phosphorus atom allows researchers to create catalysts with tailored activity and selectivity, a fundamental principle that underpins much of modern synthetic organic chemistry. rsc.orgnumberanalytics.com

Significance of Phenolic Phosphines in Catalysis and Materials Science

The introduction of functional groups onto the phosphine ligand scaffold, such as the hydroxyl group in phenolic phosphines, represents a strategic evolution in ligand design. The phenolic moiety in a compound like (4-Hydroxyphenyl)diphenylphosphine is not merely a passive substituent; it imparts specific functionalities that expand its utility beyond that of simple phosphines like triphenylphosphine (B44618).

In catalysis , the hydroxyl group can play several roles:

Electronic Modification : The phenolic -OH group can influence the electron density at the phosphorus center, thereby modulating the ligand's σ-donating and π-accepting properties and, consequently, the catalytic activity of its metal complexes. researchgate.net

Secondary Coordination and Proton Transfer : The hydroxyl group can act as a hydrogen-bond donor or a proton source, potentially participating directly in catalytic cycles by stabilizing transition states or facilitating protonolysis steps.

Immobilization : The reactive -OH group provides a convenient handle for anchoring the phosphine ligand, and by extension its metal complex, to solid supports such as polymers or silica. researchgate.netnih.govrsc.org This immobilization is a key strategy in "green chemistry," as it facilitates catalyst separation from the reaction products, allowing for catalyst recycling and cleaner reaction profiles. tandfonline.com

In materials science , the phenolic group is equally significant. It allows for the incorporation of the phosphine moiety into larger molecular architectures:

Polymer Synthesis : this compound can be used as a monomer or functionalizing agent in the synthesis of polymers. mdpi.com This can imbue the resulting materials with properties such as flame retardancy, as phosphorus-containing compounds are known to be effective in this regard, or create polymer-supported catalysts. mdpi.comresearchgate.net

Supramolecular Chemistry and MOFs : The hydrogen-bonding capability of the phenol (B47542) group enables its use as a building block in the construction of well-ordered supramolecular assemblies and Metal-Organic Frameworks (MOFs). rsc.org By integrating phosphine units into these structures, it is possible to create crystalline materials with designed catalytic sites within a confined microenvironment. rsc.org

Scope and Research Trajectories of this compound

The research landscape for this compound is broad, leveraging the dual reactivity of its phosphine and phenol functionalities. Its primary and most well-documented role is as a ligand in a wide array of palladium-catalyzed cross-coupling reactions.

Interactive Data Table: Catalytic Applications of this compound

Reaction TypeDescription
Suzuki-Miyaura Coupling Formation of a carbon-carbon bond between an organoboron compound and an organohalide. sigmaaldrich.com
Heck Reaction The reaction of an unsaturated halide with an alkene in the presence of a base. sigmaaldrich.com
Buchwald-Hartwig Amination The formation of a carbon-nitrogen bond between an aryl halide/triflate and an amine. sigmaaldrich.com
Sonogashira Coupling The coupling of a terminal alkyne with an aryl or vinyl halide. sigmaaldrich.com
Stille Coupling The coupling reaction between an organotin compound and an sp²-hybridized organohalide. sigmaaldrich.com
Negishi Coupling A cross-coupling reaction between an organozinc compound and an organohalide. sigmaaldrich.com
Hiyama Coupling A cross-coupling reaction between an organosilicon compound and an organohalide. sigmaaldrich.com

The future research trajectories for this compound are focused on exploiting its unique bifunctional nature more extensively. Key areas of investigation include:

Development of Recyclable Catalytic Systems : A major focus is the covalent grafting of the ligand onto solid supports like polymers, silica, and magnetic nanoparticles via its hydroxyl group. This aims to create robust, heterogeneous catalysts that can be easily recovered and reused, aligning with the principles of sustainable chemistry.

Smart Materials and Sensors : The phosphine unit can be oxidized or can bind to specific metal ions, leading to a change in the electronic or photophysical properties of the molecule. By incorporating this ligand into polymers or surfaces, there is potential to develop "smart" materials or chemical sensors where the phenolic -OH group ensures compatibility or adhesion to substrates.

Advanced Polymer Science : Research into new phosphorus-containing polymers that utilize this compound as a key monomer is ongoing. These materials are being explored for applications as high-performance flame retardants, advanced dielectrics, and novel optical materials. mdpi.comresearchgate.net

Bio-orthogonal Chemistry : Functionalized phosphines are used in bio-orthogonal reactions, such as the Staudinger ligation. The phenolic group on this compound offers a site for attaching biomolecules, opening potential avenues for its use in chemical biology and proteomics research. scbt.com

In essence, while this compound is already an established ligand in synthetic chemistry, its future lies in the creative and synergistic use of both its constituent functional groups to design more sophisticated and sustainable chemical tools and materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15OP B1608749 (4-Hydroxyphenyl)diphenylphosphine CAS No. 5068-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-diphenylphosphanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15OP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPABJOZVXZFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391505
Record name (4-Hydroxyphenyl)diphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5068-21-3
Record name (4-Hydroxyphenyl)diphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Hydroxyphenyl Diphenylphosphine and Its Derivatives

Established Synthetic Pathways to (4-Hydroxyphenyl)diphenylphosphine

The synthesis of this compound is often achieved through a multi-step process that involves the formation of a carbon-phosphorus bond followed by the deprotection of a hydroxyl group.

A robust and common pathway to synthesize this compound involves the use of a Grignard reagent derived from a protected phenol (B47542). This multi-step approach ensures the sensitive hydroxyl group does not interfere with the C-P bond formation.

The synthesis commences with the preparation of a Grignard reagent from 4-bromoanisole. This organomagnesium compound is then reacted with chlorodiphenylphosphine (Ph₂PCl) to form the methoxy-protected intermediate, (4-methoxyphenyl)diphenylphosphine nih.gov.

The crucial final step is the cleavage of the methyl ether to unmask the phenol. This is frequently accomplished using boron tribromide (BBr₃), a powerful Lewis acid known for its efficacy in demethylating aryl methyl ethers nih.govnih.govcommonorganicchemistry.comresearchgate.netorgsyn.org. The BBr₃ coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. A subsequent aqueous workup protonates the resulting phenoxy-boron intermediate to yield the final product, this compound.

StepReactantsKey ReagentProduct
1. Grignard Reaction4-Bromoanisole, MagnesiumChlorodiphenylphosphine(4-Methoxyphenyl)diphenylphosphine
2. Demethylation(4-Methoxyphenyl)diphenylphosphineBoron Tribromide (BBr₃)This compound

Synthesis of this compound Oxide Derivatives

The synthesis of aryldiphenylphosphine oxides, including the this compound oxide derivative, is a focal point of significant research, yielding several effective methodologies.

A traditional method for preparing aryldiphenylphosphine oxides involves the alkaline hydrolysis of aryltriphenylphosphonium salts. The mechanism proceeds in three stages: initial nucleophilic attack by a hydroxide ion on the phosphonium center to form a pentacoordinate hydroxyphosphorane, followed by deprotonation to an oxyanionic phosphorane, and finally, fragmentation which expels the most stable carbanion, leaving the phosphine (B1218219) oxide.

However, this method's efficiency is highly dependent on the substituents of the aryl ring. Aryl groups with electron-donating substituents are generally required for the successful formation of aryldiphenylphosphine oxides, while those with electron-withdrawing groups can lead to poor yields or alternative reaction pathways.

A more recent and versatile two-step method begins with the quaternization of a tertiary diphenylphosphine precursor, such as methyldiphenylphosphine (MePPh₂) or benzyldiphenylphosphine (BnPPh₂). These precursors react with an appropriate aryl bromide (e.g., a protected 4-bromophenol derivative) to form a quaternary phosphonium salt nih.govorganic-chemistry.org. This reaction can be performed without a catalyst or can be catalyzed by nickel salts, and it tolerates a wide variety of functional groups, providing the desired phosphonium salts in yields ranging from 48% to 90% nih.govorganic-chemistry.org.

The second step of this sequence utilizes an unconventional application of the Wittig reaction. Traditionally, the Wittig reaction is employed to synthesize alkenes from phosphonium ylides and carbonyls, producing triphenylphosphine (B44618) oxide as a byproduct. In this synthetic context, however, the phosphonium salt generated via quaternization is reacted with an aldehyde, such as furan-2-carbaldehyde or p-chlorobenzaldehyde, to furnish the aryldiphenylphosphine oxide as the desired product nih.govorganic-chemistry.org. This quaternization-Wittig sequence is particularly effective for synthesizing phosphine oxides that are difficult to access through hydrolysis, especially those bearing electron-deficient aryl groups organic-chemistry.org. The yields for this Wittig step can range from 27% to 90% organic-chemistry.org.

StepPrecursorReagentsProduct Type
1. QuaternizationMethyldiphenylphosphineAryl Bromide, NiBr₂ (optional)Quaternary Phosphonium Salt
2. Wittig ReactionQuaternary Phosphonium SaltAldehyde (e.g., furan-2-carbaldehyde), Base (DBU)Aryldiphenylphosphine Oxide

Transition metal-catalyzed cross-coupling reactions provide a powerful and direct route for forming C-P bonds. The Hirao reaction, a palladium-catalyzed coupling of a P(O)-H compound (like diphenylphosphine oxide) with an aryl halide, is a prominent example of this approach. This method allows for the direct formation of aryldiphenylphosphine oxides from readily available starting materials. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, often in combination with a phosphine ligand and a base, to couple diphenylphosphine oxide with a functionalized aryl halide or triflate. This strategy is a key method for the synthesis of various aryldiphenylphosphine oxides.

Functionalization Strategies of the Phenolic Moiety

The phenolic hydroxyl group of this compound serves as a versatile handle for chemical modification, enabling the covalent attachment of various molecular entities. This functionalization can alter the compound's physical, chemical, and biological properties, opening avenues for diverse applications. One of the key strategies for modifying this phenolic moiety is through esterification reactions, particularly for the purpose of creating bioactive conjugates.

Esterification Reactions for Bioactive Conjugation

Esterification of the phenolic hydroxyl group of this compound allows for the linkage of this phosphine ligand to bioactive molecules that possess a carboxylic acid functionality. This conjugation strategy can yield prodrugs, targeted therapeutic agents, or multifunctional diagnostic probes. The resulting ester bond can be designed to be stable under physiological conditions or cleavable by specific enzymes, enabling controlled release of the bioactive component.

While direct experimental data on the esterification of this compound with specific bioactive molecules is limited in publicly available literature, the general principles of phenolic esterification are well-established and can be applied. Common methods for acylating phenols include reaction with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent.

For instance, the conjugation of phenolic compounds with proteins can be achieved through chemical coupling methods. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in conjunction with N-hydroxysuccinimide (NHS) are commonly used to activate carboxyl groups for reaction with amino or hydroxyl groups. nih.gov This approach could be adapted to link carboxylic acid-containing drugs to the hydroxyl group of this compound.

Furthermore, phosphine-promoted bioconjugation strategies, while typically focused on thiol-specific modifications, highlight the utility of phosphines in biological systems. researchgate.net The development of novel conjugation methods is an active area of research, and it is plausible that phosphine-containing phenols could be esterified with bioactive molecules to create conjugates with unique properties. For example, numerous compounds containing a phenolic (4-hydroxyphenyl) moiety are recognized for their potent biological activities, and the versatility of the hydroxyl group allows for various chemical modifications, including esterification, to interact with a diverse array of biological targets. nih.gov

Below is a representative table of potential bioactive carboxylic acids that could be conjugated to this compound via esterification, along with the potential therapeutic application of the resulting conjugate.

Bioactive Carboxylic AcidTherapeutic ClassPotential Application of Conjugate
IbuprofenNonsteroidal Anti-inflammatory Drug (NSAID)Targeted anti-inflammatory agent
Valproic AcidAnticonvulsantNeurological disorder treatment
ChlorambucilAlkylating AgentCancer chemotherapy
LevofloxacinFluoroquinolone AntibioticTargeted antibacterial therapy

Synthesis of Supported this compound Systems

Immobilizing this compound onto solid supports offers significant advantages, including ease of separation from reaction mixtures, potential for catalyst recycling, and improved stability. The phenolic hydroxyl group provides a convenient anchor for covalent attachment to a variety of solid matrices, such as polymers, silica, and porous organic materials.

The synthesis of polymer-supported phosphine ligands is a well-established field, primarily driven by their application in heterogeneous catalysis. rsc.orgingentaconnect.comtaylorfrancis.comnih.govrsc.org A common strategy involves the reaction of a functionalized polymer with a derivative of the desired phosphine ligand. For instance, polymers containing chloromethyl groups can react with the phenolic group of a phosphine ligand to form a stable ether linkage. rsc.orgrsc.org This approach is directly applicable to this compound.

Soluble polymer-supported phosphine ligands have also been developed to combine the advantages of homogeneous catalysis (high reactivity and selectivity) with the ease of separation of heterogeneous systems. rsc.orgrsc.org These polymers can be designed to be soluble under reaction conditions but precipitate upon a change in solvent or temperature, allowing for recovery.

Porous organic polymers (POPs) and other porous materials offer a high surface area and tunable porosity, making them excellent candidates for supporting catalysts. researchgate.netnih.govuva.esacs.org Phosphine-functionalized POPs can be synthesized by incorporating phosphine-containing monomers during the polymerization process or by post-synthetic modification of a pre-formed porous polymer. The phenolic group of this compound could be utilized for grafting onto such porous supports. For example, phosphine-containing porous organic cages have been used for the controlled growth of palladium nanoparticles, demonstrating the utility of porous materials in catalysis. acs.org

Silica is another widely used support material due to its mechanical and thermal stability. researchgate.net The surface of silica can be functionalized with various organic groups to facilitate the covalent attachment of molecules like this compound. The immobilization of organocatalysts on solid supports is a key strategy for increasing their reusability and efficiency. beilstein-journals.orgnih.gov

The choice of support and the method of immobilization can significantly influence the performance of the resulting supported catalyst. beilstein-journals.orgnih.gov Key parameters include the type of support material, the nature of the linker used for attachment, and the loading of the phosphine ligand.

The following table summarizes different types of solid supports and potential synthetic strategies for the immobilization of this compound.

Support MaterialSynthetic StrategyPotential Application
PolystyreneReaction of chloromethylated polystyrene with the phenolic hydroxyl group.Heterogeneous catalysis, solid-phase synthesis.
Soluble PolymersCopolymerization of a styrenic derivative of the phosphine with a soluble monomer.Recyclable homogeneous catalysis.
Porous Organic Polymers (POPs)Post-synthetic modification of a functionalized POP with this compound.Catalysis in flow reactors, gas sorption.
SilicaGrafting onto functionalized silica surfaces.High-temperature catalysis, chromatography.
Magnetic NanoparticlesCovalent attachment to surface-modified magnetic nanoparticles.Easily separable catalysts.

Catalytic Applications and Mechanistic Investigations of 4 Hydroxyphenyl Diphenylphosphine As a Ligand

Role as a Ligand in Cross-Coupling Reactions

(4-Hydroxyphenyl)diphenylphosphine serves as a ligand in several key cross-coupling reactions, where it coordinates to a metal center, typically palladium, and influences the efficiency and selectivity of the catalytic cycle. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. The nature of the phosphine (B1218219) ligand is crucial in each of these steps.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound has been employed as a precursor for more complex ligands used in this reaction. For instance, a cyclophosphazene-based ligand derived from this compound has been synthesized and used in the Suzuki-Miyaura coupling of bromobenzene (B47551) with 4-methoxyphenylboronic acid. In this specific application, a Pd(II) complex of this derivative showed a conversion of up to 87%. ibict.brunicamp.br

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the organic halide to a Pd(0) species, transmetalation with the organoboron compound (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The phosphine ligand stabilizes the palladium center and modulates its reactivity throughout the cycle.

Table 1: Suzuki-Miyaura Coupling of Bromobenzene and 4-Methoxyphenylboronic Acid with a Pd(II) Complex of a this compound Derivative

Catalyst Conversion (%) TON (Turnover Number) Reaction Time (h)
Pd(II)-cyclophosphazene derivative 87 174 4

Data sourced from a study on a cyclophosphazene-based ligand derived from this compound. ibict.brunicamp.br

Additionally, phosphine glycoconjugates have been synthesized from this compound and utilized in biphasic Suzuki coupling reactions, demonstrating the potential for creating water-soluble catalytic systems. bris.ac.uk

The Stille coupling reaction forms carbon-carbon bonds by coupling an organotin compound with an organic halide. A Pd(II) complex of a cyclophosphazene-based ligand derived from this compound has been evaluated in the Stille coupling of bromobenzene and tributyl(vinyl)stannane. Under conditions optimized for the Suzuki-Miyaura reaction, a high conversion of 95% was achieved. ibict.brunicamp.br

The catalytic cycle of the Stille reaction is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organotin reagent, and reductive elimination. The phosphine ligand's role is to facilitate these steps and stabilize the palladium intermediates.

Table 2: Stille Coupling of Bromobenzene and Tributyl(vinyl)stannane with a Pd(II) Complex of a this compound Derivative

Catalyst Conversion (%) TON (Turnover Number) Reaction Time (h)
Pd(II)-cyclophosphazene derivative 95 190 4

Data sourced from a study on a cyclophosphazene-based ligand derived from this compound. ibict.brunicamp.br

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound is listed as a suitable ligand for this reaction. sigmaaldrich.comalkalisci.com The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The phosphine ligand stabilizes the palladium(0) catalyst and facilitates the oxidative addition of the halide. In the catalytic cycle, the terminal alkyne is thought to form a copper acetylide, which then undergoes transmetalation to the palladium center. The final step is reductive elimination to give the coupled product. While specific data for this compound itself is scarce, related phosphine ligands are crucial for the reaction's success.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source or a base. This compound is recognized as a suitable ligand for this transformation. sigmaaldrich.comalkalisci.comchemicalbook.com The phosphine ligand assists in the catalytic cycle, which, like other cross-coupling reactions, proceeds through oxidative addition, transmetalation from the activated organosilane, and reductive elimination. The hydroxyl group on the phenyl ring of the ligand could potentially play a role in the activation of the organosilane, although specific mechanistic studies to confirm this are lacking.

Heck Reaction

The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org While general information on the Heck reaction is abundant, specific and detailed data on the use of this compound as a ligand remains somewhat limited in readily available literature. However, its suitability as a ligand for this reaction is recognized. sigmaaldrich.com

The general mechanism of the Heck reaction involves several key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the alkene, migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to form the product and a palladium-hydride species, and finally, reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The nature of the phosphine ligand plays a crucial role in stabilizing the palladium intermediates and influencing the reaction's efficiency and selectivity.

A typical Heck reaction might involve the coupling of an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) with an alkene (e.g., styrene (B11656) or an acrylate) in the presence of a palladium source like palladium(II) acetate, a base such as a trialkylamine or potassium carbonate, and the phosphine ligand in a suitable solvent like DMF or NMP at elevated temperatures. thieme-connect.de

Table 1: Illustrative Data for a Generic Heck Reaction

EntryAryl HalideAlkeneBaseSolventTemperature (°C)Yield (%)
1IodobenzeneStyreneTriethylamineDMF100>95
2Bromobenzenen-Butyl acrylateK₂CO₃NMP12085-95
34-IodotolueneStyreneNaOAcDMAc100~90

Application in Frustrated Lewis Pair (FLP) Systems

Frustrated Lewis pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct. youtube.com This "frustration" allows them to activate small molecules like H₂, which has led to their use in metal-free hydrogenations. youtube.comnih.gov

Hydrogenation of Disubstituted Alkynes

Protonolysis of Organometallic Fragments (e.g., Aluminum Isobutyl)

Information regarding the specific application of this compound in the protonolysis of organometallic fragments like triisobutylaluminum (B85569) within an FLP context is not available in the provided search results. In principle, the hydroxyl group of the phosphine could act as a proton source to react with the organometallic species, but this specific reactivity profile has not been documented in the searched literature.

Metal-Free Catalysis Mediated by this compound Systems

The field of metal-free catalysis is a growing area of research, aiming to replace often expensive and toxic transition metals with more sustainable alternatives. rsc.org While phosphines themselves can act as organocatalysts in various transformations, specific examples of metal-free catalysis mediated by systems involving this compound are not detailed in the provided search results. Phosphine catalysis often involves the nucleophilic addition of the phosphine to an electrophile, generating a reactive zwitterionic intermediate. nih.gov

Mechanistic Insights into Ligand-Mediated Catalytic Cycles

Understanding the mechanistic details of how a ligand influences a catalytic cycle is crucial for optimizing reaction conditions and developing new catalysts.

In the context of palladium-catalyzed reactions like the Heck coupling, the phosphine ligand influences several key steps. The steric and electronic properties of the ligand affect the rate of oxidative addition, the stability of the resulting palladium(II) complex, the coordination of the alkene, and the rate of reductive elimination. nih.gov For instance, electron-donating ligands can increase the electron density on the palladium center, which can facilitate oxidative addition but may slow down reductive elimination. The steric bulk of the ligand also plays a critical role in determining the coordination number of the palladium center and the regioselectivity of the reaction.

In FLP chemistry, the basicity and steric hindrance of the phosphine are paramount. youtube.com The phosphine's ability to interact with the Lewis acid and the substrate, without forming a dative bond with the acid, is the defining characteristic of its role in an FLP. The electronic nature of the substituents on the phosphine can modulate its basicity and, consequently, its reactivity in the FLP system.

Coordination Chemistry of 4 Hydroxyphenyl Diphenylphosphine

Complexation with Transition Metals

The phosphorus atom of (4-Hydroxyphenyl)diphenylphosphine contains a lone pair of electrons, making it an effective Lewis base that can coordinate to a variety of electron-deficient transition metal centers.

This compound readily forms complexes with ruthenium. A notable example is its reaction with the dimeric precursor [Ru(η⁶-p-cymene)Cl₂]₂ to yield the monomeric complex [Ru(η⁶-p-cymene)Cl₂(PPh₂(C₆H₄OH))]. This complex adopts a pseudo-octahedral, "three-legged piano-stool" geometry, which is characteristic of such half-sandwich compounds.

A key feature of this coordinated ligand is the reactivity of the phenolic hydroxyl group. It can be used as a chemical handle to introduce a wide array of other molecules into the complex through esterification. This strategy allows for the incorporation of bioactive carboxylic acids, such as valproic acid, ibuprofen, and naproxen, directly into the ruthenium complex. This post-coordination modification creates a library of derivative compounds where the properties of the original ruthenium fragment are combined with the bioactivity of the organic molecule.

Precursor ComplexLigandResulting ComplexIncorporated Bioactive Ligands
[Ru(η⁶-p-cymene)Cl₂]₂This compound[Ru(η⁶-p-cymene)Cl₂(PPh₂(C₆H₄OH))]Valproic acid, Ibuprofen, Naproxen

This table summarizes the synthesis of ruthenium-arene complexes with this compound and the subsequent incorporation of bioactive ligands via esterification of the hydroxyl group.

These derivative complexes have demonstrated enhanced antiproliferative activity against human ovarian cancer cells compared to the individual bioactive or organometallic precursors, suggesting a synergistic effect.

While the coordination chemistry of palladium with various phosphine (B1218219) ligands is extensive, specific examples featuring this compound are not widely reported in the surveyed literature. However, based on the well-established reactivity of palladium with similar arylphosphines like triphenylphosphine (B44618), it is expected that this compound would readily coordinate to palladium(II) and palladium(0) centers. For instance, it would likely react with precursors like PdCl₂ or Pd₂(dba)₃ to form complexes such as [PdCl₂(PPh₂(C₆H₄OH))₂] or [Pd(PPh₂(C₆H₄OH))₄]. The electronic properties of these complexes would be subtly modulated by the para-hydroxyl group compared to their triphenylphosphine analogues.

Similar to palladium, detailed studies on nickel complexes specifically incorporating this compound are scarce in the available literature. Nickel(II) precursors, such as NiCl₂, are known to react with monodentate phosphine ligands to form tetrahedral or square planar complexes of the type [NiCl₂(PR₃)₂]. It is highly probable that this compound would form analogous complexes. The coordination chemistry would likely mirror that of other monodentate phosphines, with the potential for the hydroxyl group to influence solubility and participate in secondary interactions like hydrogen bonding within the crystal lattice.

Chelation Modes and Ligand Denticity

This compound can exhibit different modes of coordination, acting as either a monodentate or a bidentate ligand.

Monodentate P-Coordination: In its neutral form, the ligand typically coordinates to a metal center exclusively through the soft phosphorus atom. This is the observed coordination mode in complexes like [Ru(η⁶-p-cymene)Cl₂(PPh₂(C₆H₄OH))]. In this mode, the phenolic hydroxyl group does not directly bond to the metal but remains available for further functionalization.

Bidentate P,O-Chelation: Upon deprotonation of the phenolic hydroxyl group with a base, the resulting phenoxide oxygen can coordinate to the metal center. This results in the formation of a stable five-membered chelate ring, with the ligand acting in a bidentate P,O-fashion. An example of this is the complex [RuCl(η²-PPh₂(C₆H₄O))(η⁶-p-cymene)]. This chelation changes the ligand's classification from a neutral L-type ligand to an anionic, LX-type ligand, which can significantly impact the electronic properties and reactivity of the metal complex.

Influence of the Phenolic Hydroxyl Group on Coordination Behavior

The phenolic hydroxyl group is the most influential feature of the this compound ligand, distinguishing it from simpler arylphosphines like triphenylphosphine. Its influence is manifested in several ways:

Post-Coordination Modification: As demonstrated with ruthenium complexes, the hydroxyl group serves as a reactive site that allows for the modification of the complex after the initial coordination has occurred. This enables the covalent linking of other functional molecules to the metal center, providing a powerful tool for designing multifunctional metal complexes.

Secondary Sphere Interactions: Even when not directly coordinated to the metal, the hydroxyl group can participate in hydrogen bonding. These secondary interactions can influence the packing of molecules in the solid state and affect the solubility and stability of the complexes in protic solvents.

Stability and Reactivity of Coordinated this compound Complexes

The stability and reactivity of complexes containing this compound are governed by the nature of the metal, the co-ligands, and the coordination mode of the phosphine.

Ruthenium-arene "piano-stool" complexes are generally stable in air and show moderate stability in aqueous solutions, where they can undergo hydrolysis by exchanging a chloride ligand for a water molecule. This aquation is often a key step in their mechanism of biological action.

Advanced Applications in Materials Science Utilizing 4 Hydroxyphenyl Diphenylphosphine Derivatives

Flame Retardant Technologies

The incorporation of phosphorus-containing compounds is a well-established strategy for imparting flame retardancy to polymeric materials. Derivatives of (4-Hydroxyphenyl)diphenylphosphine, particularly its oxide form, have shown significant promise in this area, especially in epoxy resins, which are widely used in electronics, aerospace, and construction but are inherently flammable.

This compound oxide (HPPO) and its derivatives are often used as reactive flame retardants in epoxy resin formulations. The hydroxyl group on the phenyl ring allows the molecule to be chemically incorporated into the epoxy network during the curing process. This covalent bonding prevents the flame retardant from leaching out over time, ensuring permanent flame retardancy and minimizing plasticization effects that can degrade the mechanical properties of the resin.

Research has demonstrated the successful synthesis and application of various HPPO derivatives in epoxy resins. For instance, a phosphorus-containing compound, (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO), was synthesized and used as a flame retardant for epoxy resin (EP). The results demonstrated that EP/ODDPO, containing 1.2 wt% phosphorus, achieved a V-0 rating in the vertical burning (UL-94) test with a limiting oxygen index (LOI) of 29.2% mdpi.com. Another study synthesized a diglycidyl ether of (2,5-dihydroxyphenyl) diphenyl phosphine (B1218219) oxide (DPO-HQ-EP) to create high-performance flame-retardant epoxy resins. An epoxy resin containing 0.6 wt% phosphorus from DPO-HQ-EP achieved a V-0 rating and an LOI of 31.7% researchgate.net.

Interactive Table: Flame Retardancy of Epoxy Resins with this compound Derivatives

DerivativePhosphorus Content (wt%)UL-94 RatingLOI (%)Reference
ODDPO1.2V-029.2 mdpi.com
DPO-HQ-EP0.6V-031.7 researchgate.net
DPO-H0.5V-0- mdpi.com
DPO-N0.7V-030.4 researchgate.net

Phosphorus-based flame retardants like those derived from this compound typically act through a combination of condensed-phase and gas-phase mechanisms. The specific mechanism can be influenced by the chemical structure of the derivative and its interaction with the polymer matrix during combustion finechemicals.com.cnmdpi.commdpi.comfrontiersin.org.

Condensed Phase Mechanism: In the solid state (condensed phase), the phosphorus-containing compounds decompose upon heating to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the surface. This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and slowing the release of flammable volatile compounds into the gas phase researchgate.netmdpi.com. Studies on epoxy resins containing derivatives of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), which shares functional similarities with HPPO derivatives, have shown that they promote char formation, which is a key aspect of their flame retardant action frontiersin.org.

Gas Phase Mechanism: In the gas phase, the phosphorus compounds can also interrupt the combustion cycle. During pyrolysis, phosphorus-containing radicals (such as PO• and HPO•) are released into the flame. These radicals are highly reactive and can scavenge the high-energy H• and OH• radicals that are essential for sustaining the combustion process. This "flame poisoning" effect reduces the efficiency of the flame and can lead to its extinction researchgate.netmdpi.com. Research has shown that phosphaphenanthrene derivatives, for example, exhibit excellent flame retardant effects in both the gaseous and condensed phases finechemicals.com.cn.

While the primary function of incorporating this compound derivatives is to enhance flame retardancy, their impact on the physical and thermal properties of the cured epoxy thermoset is a critical consideration. The introduction of these molecules into the polymer network can alter properties such as the glass transition temperature (Tg), thermal stability, and mechanical strength.

The effect on the glass transition temperature can be complex. In some cases, the incorporation of bulky, rigid phosphine oxide structures can increase the Tg by restricting the mobility of the polymer chains mdpi.com. However, if the additive disrupts the crosslinking density of the epoxy network, a decrease in Tg may be observed mdpi.comnih.gov. For example, an epoxy resin modified with Hydroxy(4-hydroxyphenyl)methyl)diphenylphosphine oxide (DPO-H) showed a decrease in Tg of 31 °C compared to the unmodified resin mdpi.com. Conversely, incorporating rigid skeletons into the molecular chain of fire retardants has been shown to enhance the Tg of the epoxy matrix mdpi.com.

Optoelectronic Materials Applications

The electron-withdrawing nature of the phosphine oxide group in derivatives of this compound makes them attractive candidates for use in optoelectronic materials, particularly in organic light-emitting diodes (OLEDs) researchgate.net. In OLEDs, materials with high triplet energy and good charge transport characteristics are required for efficient device performance acs.org.

Phosphine oxide derivatives have been investigated as host materials for the emissive layer in OLEDs. Their strong electron-withdrawing properties can lead to high external quantum efficiencies researchgate.net. For example, carbazole-based polymers featuring a phenylphosphine oxide group have been designed and synthesized as host materials for green phosphorescent OLEDs acs.org. These materials aim to provide high triplet energy, balanced charge transport, and morphological stability, which are all crucial for efficient and long-lasting OLEDs acs.org.

The tetrahedral geometry of the phosphine oxide group can also contribute to the amorphous morphology of the organic materials, which is beneficial for preventing crystallization and ensuring uniform thin-film formation in solution-processed devices researchgate.net. Furthermore, the electron-withdrawing character of the P=O bond can shift the HOMO and LUMO energy levels, allowing for better energy level alignment with other materials in the OLED stack and improving charge injection and transport researchgate.net.

Surface Grafting and Hybrid Material Development

The reactive hydroxyl group of this compound provides a convenient anchor point for surface grafting onto various substrates, enabling the development of functional surfaces and hybrid materials. The "grafting to" and "grafting from" methods are common strategies for chemically tethering molecules to a surface sigmaaldrich.comresearchgate.net.

In the context of this compound, the hydroxyl group can be reacted with complementary functional groups on a surface to form a covalent bond. For example, it could be grafted onto a polymer surface containing carboxylic acid groups through an esterification reaction, or to a surface with isocyanate groups to form a urethane linkage. This surface modification can impart new properties to the substrate, such as flame retardancy, altered wettability, or improved adhesion.

The development of organic-inorganic hybrid materials offers a pathway to combine the desirable properties of both material classes mdpi.commdpi.com. This compound and its derivatives can be incorporated into hybrid materials through processes like the sol-gel method mdpi.com. For instance, the hydroxyl group could react with a metal alkoxide precursor, such as tetraethoxysilane (TEOS), during the hydrolysis and condensation reactions to form a silica network that is covalently linked to the phosphine-containing organic moiety. Such hybrid materials could find applications in areas like catalysis, sensing, or as advanced coatings with tailored functionalities. The synthesis of hybrid compounds by combining different pharmacophore groups is also an approach used in the development of new biologically active substances nih.gov.

Biomedical Research Applications of 4 Hydroxyphenyl Diphenylphosphine

Role in Pharmaceutical Synthesis

(4-Hydroxyphenyl)diphenylphosphine serves as a critical ligand in a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of numerous pharmaceutical compounds. Its utility is particularly pronounced in reactions that form carbon-carbon and carbon-heteroatom bonds, essential transformations in the construction of complex drug molecules.

The compound is a suitable ligand for several name reactions that are cornerstones of modern synthetic organic chemistry, including:

Buchwald-Hartwig Cross Coupling Reaction

Suzuki-Miyaura Coupling

Stille Coupling

Sonogashira Coupling

Negishi Coupling

Hiyama Coupling

Heck Reaction

These reactions are widely employed in the pharmaceutical industry to build the molecular frameworks of a vast array of therapeutic agents, from small-molecule inhibitors to complex natural product analogs. The presence of the hydroxyl group on the phenyl ring of this compound offers a key advantage, providing a handle for further functionalization or for modulating the solubility and electronic properties of the catalyst complex. This tunability is a valuable asset in optimizing reaction conditions for the synthesis of specific pharmaceutical targets.

Reagent in Drug Discovery and Development

In the realm of drug discovery and development, this compound functions as a valuable reagent for creating novel chemical entities with potential therapeutic applications. The hydroxyl group allows for the covalent attachment of this phosphine (B1218219) ligand to other molecules of interest, including biomolecules and pharmacophores. This strategy is employed to generate new compounds with tailored biological activities.

The incorporation of the (4-hydroxyphenyl) moiety is a recognized strategy in the development of bioactive compounds, as numerous FDA-approved and investigational drugs contain this structural motif. nih.gov The hydroxyl group can participate in crucial biological interactions, such as hydrogen bonding with protein targets. nih.gov By using this compound as a building block, medicinal chemists can introduce a phosphine group, which can act as a ligand for metal-based drugs, alongside the beneficial phenolic group.

Development of Bioactive Organometallic Compounds

A significant area of research involving this compound is in the development of bioactive organometallic compounds, particularly those with anticancer properties. Ruthenium-based complexes, in particular, have emerged as promising alternatives to traditional platinum-based chemotherapy. nih.govrsc.org

A notable strategy involves the use of this compound as a ligand to anchor bioactive carboxylic acids to a ruthenium arene scaffold. rsc.org In a key study, the hydroxyl group of this compound coordinated to a [Ru(η⁶-p-cymene)Cl₂] fragment was esterified with a series of bioactive carboxylic acids. rsc.org This approach allows for the direct incorporation of molecules with known biological activity into an organometallic complex, creating a multimodal therapeutic agent.

The general structure of these complexes involves a central ruthenium atom in a "piano-stool" geometry, coordinated to an arene ring, the phosphine ligand, and chloride ions. The bioactive carboxylic acid is appended to the phosphine ligand via an ester linkage.

Table 1: Bioactive Carboxylic Acids Used in the Synthesis of Ruthenium Arene Complexes

Bioactive Carboxylic AcidTherapeutic Class
IndomethacinNon-steroidal anti-inflammatory drug (NSAID)
Valproic AcidAnticonvulsant and mood-stabilizing drug
(S)-NaproxenNon-steroidal anti-inflammatory drug (NSAID)
IbuprofenNon-steroidal anti-inflammatory drug (NSAID)

This table is based on the research by Peacock et al., which demonstrates the versatility of this compound in incorporating various bioactive moieties. rsc.org

The ruthenium arene complexes synthesized using this compound and bioactive carboxylic acids have been evaluated for their antiproliferative activity against various cancer cell lines. rsc.org These studies have revealed that the combination of the organometallic ruthenium core with a bioactive organic molecule can lead to synergistic enhancements in cytotoxicity compared to the individual precursors. rsc.org

The antiproliferative effects of these complexes are typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) of Ruthenium Arene Complexes

CompoundA2780 (Human Ovarian Carcinoma)A2780cis (Cisplatin-Resistant Human Ovarian Carcinoma)
[Ru(η⁶-p-cymene)Cl₂(p-HPDPhos)]>100>100
[Ru(η⁶-p-cymene)Cl₂(p-HPDPhos-Indomethacin)]1.8 ± 0.11.1 ± 0.1
[Ru(η⁶-p-cymene)Cl₂(p-HPDPhos-Valproic Acid)]3.5 ± 0.22.9 ± 0.2
[Ru(η⁶-p-cymene)Cl₂(p-HPDPhos-(S)-Naproxen)]3.2 ± 0.22.5 ± 0.2
[Ru(η⁶-p-cymene)Cl₂(p-HPDPhos-Ibuprofen)]3.8 ± 0.33.1 ± 0.3
Cisplatin1.1 ± 0.111.2 ± 0.9

Data sourced from Peacock et al., Dalton Transactions, 2017. rsc.org The precursor complex lacking the bioactive carboxylic acid showed no significant activity, highlighting the importance of the esterification strategy.

These findings underscore the potential of this compound as a key component in the design of novel metal-based anticancer agents with enhanced efficacy and the ability to overcome drug resistance.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of (4-Hydroxyphenyl)diphenylphosphine, offering detailed insights into the proton, carbon, and phosphorus environments within the molecule.

The ¹H NMR spectrum of this compound provides information on the chemical environment of the protons. The aromatic protons of the diphenylphosphino group typically appear as a multiplet in the range of δ 7.26-7.60 ppm. rsc.org The protons on the hydroxyphenyl ring also resonate in the aromatic region. The phenolic hydroxyl proton signal can vary in its chemical shift depending on the solvent and concentration, and its presence can be confirmed by D₂O exchange.

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Compounds

Compound Solvent Chemical Shift (δ) in ppm
This compound CDCl₃ Aromatic protons: multiplet in the range of 7.26-7.60
Phenethyldiphenylphosphine CDCl₃ 7.46-7.15 (m, 14H), 2.74-2.68 (m, 2H), 2.38-2.33 (m, 2H) rsc.org
(4-methylphenethyl)diphenylphosphine CDCl₃ 7.46-7.32 (m, 10H), 7.09-7.07 (m, 4H), 2.71-2.65 (m, 2H), 2.36-2.33 (m, 2H), 2.31 (s, 3H) rsc.org
Isopropyl-diphenylphosphine CDCl₃ 1.06 (dd, 6H), 2.43 (h, 1H), 7.23-7.57 (m, 10H) rsc.org

Note: The data presented is a compilation from various sources and may show slight variations based on experimental conditions.

¹³C NMR spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum reveals distinct signals for each carbon atom, with their chemical shifts influenced by their electronic environment and coupling to the phosphorus atom. The carbon atoms directly bonded to the phosphorus atom (C-P) exhibit characteristic coupling constants (J-C). rsc.org Aromatic carbons typically resonate in the range of δ 110-160 ppm. wisc.edu The carbon bearing the hydroxyl group is found at a specific downfield shift.

Table 2: Representative ¹³C NMR Spectral Data for this compound and Related Compounds

Compound Solvent Chemical Shift (δ) in ppm
This compound CDCl₃ Aromatic carbons: ~115-160
Propyl-diphenylphosphine CDCl₃ 15.7 (d, JP-C = 13.3 Hz), 19.2 (d, JP-C = 16.5 Hz), 30.3 (d, JP-C = 11.1 Hz), 128.1 (d, JP-C = 5.7 Hz), 128.3 (s), 132.5 (d, JP-C = 17.9 Hz), 138.8 (d, JP-C = 13.3 Hz) rsc.org
Isopropyl-diphenylphosphine CDCl₃ 19.6 (d, JP-C = 17.9 Hz), 24.9 (d, JP-C = 8.27 Hz), 128.2 (d, JP-C = 6.9 Hz), 128.5 (s), 133.4 (d, JP-C = 18.8 Hz), 137.5 (d, JP-C = 13.8 Hz) rsc.org
Cyclopentyl-diphenylphosphine CDCl₃ 26.9 (d, JP-C = 7.8 Hz), 31.8 (d, JP-C = 20.2 Hz), 36.3 (d, JP-C = 8.2 Hz), 128.7 (d, JP-C = 6.9 Hz), 128.9 (s), 133.7 (d, JP-C = 18.3 Hz), 139.5 (d, JP-C = 13.8 Hz) rsc.org

Note: The data presented is a compilation from various sources and may show slight variations based on experimental conditions.

³¹P NMR spectroscopy is a direct and highly sensitive method for probing the chemical environment of the phosphorus atom. huji.ac.iloxinst.com The chemical shift of the phosphorus nucleus in this compound is a key diagnostic parameter. For trivalent phosphines like this compound, the ³¹P chemical shift is typically observed in a specific region of the spectrum. For instance, the ³¹P NMR signal for triphenylphosphine (B44618) appears at approximately -6.0 ppm. sjtu.edu.cn The chemical shift can be influenced by the electronic nature of the substituents on the phosphorus atom.

Table 3: Representative ³¹P NMR Spectral Data for this compound and Related Compounds

Compound Solvent Chemical Shift (δ) in ppm
This compound CDCl₃ Specific value not consistently found, but expected in the trivalent phosphine (B1218219) region.
Triphenylphosphine CDCl₃ -6.0 sjtu.edu.cn
Propyl-diphenylphosphine CDCl₃ -16.2 (s) rsc.org
Isopropyl-diphenylphosphine CDCl₃ 2.26 (s) rsc.org
Cyclopentyl-diphenylphosphine CDCl₃ -1.96 (s) rsc.org

Note: The data presented is a compilation from various sources and may show slight variations based on experimental conditions.

While solution-state NMR provides valuable data for the free ligand, solid-state NMR techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) are crucial for characterizing this compound when it is immobilized on a solid support. This is particularly relevant when the compound is used as a ligand in heterogeneous catalysis. Solid-state NMR can provide information about the structure, dynamics, and interaction of the phosphine with the support material. rsc.org

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are powerful tools for identifying the characteristic functional groups present in this compound. The spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The P-C stretching vibrations and aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region of the spectrum, providing further structural confirmation. oxinst.com

Mass Spectrometry Techniques (e.g., HRMS, GC-MS)

Mass spectrometry is employed to determine the precise molecular weight and to study the fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of the compound and to identify any impurities. nih.gov The fragmentation pattern observed in the mass spectrum can provide valuable structural information by showing how the molecule breaks apart under ionization.

X-ray Crystallography for Molecular Structure Determination

In organometallic chemistry, this compound serves as a ligand, donating electrons from its phosphorus atom to a metal. An example is the complex Dichlorido(η⁶-p-cymene)[this compound]ruthenium(II). In such "piano-stool" geometrical structures, the ruthenium atom is coordinated by a p-cymene (B1678584) ring, two chloride ions, and the phosphorus atom of the this compound ligand.

Crystallographic studies of analogous ruthenium-phosphine complexes reveal key structural features. The coordination around the ruthenium atom is typically a distorted octahedron. The phosphorus atom of the phosphine ligand is directly bonded to the ruthenium center. The molecular structure of the this compound ligand itself consists of a central phosphorus atom bonded to two phenyl rings and one 4-hydroxyphenyl ring. The geometry around the phosphorus atom is pyramidal.

Interactive Table: Representative Crystallographic Data for a Related Ruthenium-Phosphine Complex.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.4858
b (Å)9.1887
c (Å)35.0089
β (°)96.568
Volume (ų)4948.9
Z8

Note: The data presented is for the analogous compound Dichloro(η⁶-p-cymene)(triphenylphosphine)ruthenium(II) and serves to illustrate typical crystallographic parameters for this class of compounds. researchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, phosphorus, etc.) present in a compound. This data is then compared to the theoretical values calculated from the compound's molecular formula to confirm its stoichiometric purity.

The molecular formula for this compound is C₁₈H₁₅OP. Based on this formula, the theoretical elemental composition can be calculated. The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide and water, are collected and weighed to determine the percentages of carbon and hydrogen. Other methods are used to determine the percentages of other elements like phosphorus and oxygen.

Interactive Table: Theoretical Elemental Composition of this compound.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Weight Percentage (%)
CarbonC12.01118216.19877.68
HydrogenH1.0081515.1205.43
OxygenO15.999115.9995.75
PhosphorusP30.974130.97411.13
Total 278.291 100.00

Experimental results from elemental analysis that closely match these theoretical percentages would provide strong evidence for the successful synthesis and purity of this compound.

Computational and Theoretical Investigations of 4 Hydroxyphenyl Diphenylphosphine Systems

Quantum-Chemical Studies

Quantum-chemical studies employ the fundamental principles of quantum mechanics to calculate the properties of a molecule. For (4-Hydroxyphenyl)diphenylphosphine, these studies provide a foundational understanding of its intrinsic characteristics. Methods range from ab initio calculations to semi-empirical approaches, each offering a different balance of accuracy and computational cost.

A key area of investigation for phosphine (B1218219) ligands is the quantification of their electronic effects. The electronic nature of the substituents on the phosphorus atom dictates its donor-acceptor properties, which are crucial for its role in catalysis. The hydroxyl group (-OH) on the phenyl ring in this compound acts as an electron-donating group through resonance, increasing the electron density on the phosphorus atom compared to unsubstituted triphenylphosphine (B44618).

One way to quantify these electronic effects is by calculating the molecular electrostatic potential (Vmin), which represents the potential experienced by a positive point charge near the molecule. For phosphine ligands, the Vmin is often calculated at the phosphorus lone pair, providing a direct measure of its nucleophilicity and electron-donating ability manchester.ac.uk. A more negative Vmin indicates a stronger electron-donating character. Quantum-chemical calculations can precisely determine these values, allowing for a quantitative comparison between different phosphine ligands manchester.ac.uk.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. rsc.org It offers a high level of accuracy for a reasonable computational cost, making it ideal for studying complex systems like transition metal catalysts involving phosphine ligands. rsc.org

For this compound, DFT calculations can elucidate several key aspects of its electronic structure and reactivity:

Geometric Parameters: DFT is used to optimize the molecular geometry, predicting bond lengths and angles with high accuracy, often within a few percent of experimental values derived from X-ray crystallography. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. For this compound, the electron-donating hydroxyl group raises the HOMO energy, making the ligand a better sigma-donor than triphenylphosphine.

Charge Distribution: DFT calculations can map the electron density distribution across the molecule, often visualized using Mulliken or Natural Bond Orbital (NBO) charge analysis. This reveals the partial charges on each atom, confirming the increased electron density on the phosphorus atom due to the para-hydroxyl substituent.

Below is a representative data table of calculated electronic properties for this compound compared to the parent triphenylphosphine, based on typical DFT (B3LYP functional) results for similar phosphines.

PropertyTriphenylphosphine (Calculated)This compound (Calculated)Unit
HOMO Energy-6.20-5.95eV
LUMO Energy-0.85-0.90eV
HOMO-LUMO Gap5.355.05eV
Charge on P Atom (NBO)+0.45+0.42e
P-C Bond Length (avg)1.841.84Å
C-P-C Bond Angle (avg)103.5103.2°

Note: These values are illustrative and derived from general findings in computational studies of substituted phosphines.

Mechanistic Pathways Elucidation through Computational Modeling

One of the most significant applications of DFT in the context of this compound is the elucidation of reaction mechanisms, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Negishi reactions. researchgate.netnih.gov This phosphine serves as a ligand (L) that coordinates to the metal center (e.g., Palladium), and its properties are critical to the efficiency of the catalytic cycle.

Computational modeling allows researchers to map the entire potential energy surface of the catalytic cycle, which typically involves three key steps:

Oxidative Addition: The addition of an organic halide (R-X) to the Pd(0)L₂ complex. The electron-donating nature of this compound facilitates this step by increasing the electron density on the palladium center. researchgate.netbris.ac.uk

Transmetalation: The transfer of an organic group from an organometallic reagent (e.g., an organoborane in Suzuki coupling) to the palladium center.

Reductive Elimination: The final step where the two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. acs.org

DFT calculations are used to locate the transition state for each step and calculate the corresponding activation energy barrier (ΔG‡). By comparing these barriers, the rate-determining step of the entire cycle can be identified. rsc.org The steric and electronic properties of the phosphine ligand profoundly influence these barriers. bris.ac.uk

The table below presents hypothetical activation energy barriers for a Suzuki-Miyaura coupling reaction, illustrating how a more electron-rich ligand like this compound might affect the catalytic cycle compared to a standard ligand like triphenylphosphine.

Catalytic StepΔG‡ with PPh₃ (kcal/mol)ΔG‡ with (4-OH-Ph)PPh₂ (kcal/mol)
Oxidative Addition18.517.0
Transmetalation22.022.5
Reductive Elimination15.014.0

Note: Data is representative, based on computational studies of Suzuki-Miyaura coupling with various phosphine ligands. The more electron-donating ligand lowers the barrier for oxidative addition and reductive elimination. researchgate.netbris.ac.uk

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are highly effective at predicting spectroscopic data, which is invaluable for structure confirmation and characterization. youtube.com For this compound, key spectroscopic signatures can be calculated with remarkable accuracy.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors, which are then converted into chemical shifts (δ). nih.gov Calculations can predict ¹H, ¹³C, and ³¹P NMR spectra. Predicting ³¹P NMR is especially important for organophosphorus chemistry. The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. nih.govcomporgchem.com By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure with high confidence. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies. These frequencies correspond to the peaks observed in an IR spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as P-C stretching or C-H bending. This aids in the interpretation of experimental IR spectra.

The interactive table below shows predicted NMR chemical shifts for this compound, calculated using a common DFT method (e.g., B3LYP/6-311G(d,p) with a solvent model).

Predicted ¹H NMR Chemical Shifts (ppm)
Proton PositionPredicted Chemical Shift (δ)
Phenyl H (ortho to P)7.35 - 7.45
Phenyl H (meta to P)7.25 - 7.35
Phenyl H (para to P)7.20 - 7.30
Hydroxyphenyl H (ortho to P)7.10 - 7.20
Hydroxyphenyl H (ortho to OH)6.80 - 6.90
Hydroxyl H (-OH)~9.5 (can vary significantly)
Predicted ¹³C NMR Chemical Shifts (ppm)
Carbon PositionPredicted Chemical Shift (δ)
Phenyl C (ipso, attached to P)137.0 - 138.0 (d, JPC ≈ 10 Hz)
Phenyl C (ortho)133.5 - 134.5 (d, JPC ≈ 20 Hz)
Phenyl C (meta)128.5 - 129.5 (d, JPC ≈ 7 Hz)
Phenyl C (para)129.0 - 130.0
Hydroxyphenyl C (ipso, attached to P)127.0 - 128.0 (d, JPC ≈ 12 Hz)
Hydroxyphenyl C (ortho to P)134.5 - 135.5 (d, JPC ≈ 21 Hz)
Hydroxyphenyl C (ortho to OH)115.5 - 116.5 (d, JPC ≈ 8 Hz)
Hydroxyphenyl C (ipso, attached to O)159.0 - 160.0
Predicted ³¹P NMR Chemical Shift (ppm)
NucleusPredicted Chemical Shift (δ)
Phosphorus (P)-7.0 to -9.0

Q & A

Basic Questions

Q. What are the common synthetic routes for (4-Hydroxyphenyl)diphenylphosphine, and what are the critical reaction conditions to optimize yield?

  • Methodology : The synthesis typically involves reacting diphenylphosphine (Ph₂PH) with a 4-hydroxyphenyl-containing aryl halide (e.g., 4-bromophenol) under catalytic coupling conditions. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in anhydrous toluene at 80–100°C for 12–24 hours are commonly used. Monitoring reaction progress via TLC or ³¹P NMR is critical to avoid over-oxidation or side reactions . For derivatives, diphenylphosphine chloride may react with 4-hydroxyphenyl precursors in the presence of a base to form phosphinate esters, requiring strict moisture-free conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features indicate successful synthesis?

  • Methodology :

  • ³¹P NMR : A singlet near δ +15–20 ppm confirms the presence of the phosphorus center. Shifts outside this range may indicate oxidation (e.g., phosphine oxide formation at δ +25–35 ppm).
  • FT-IR : A broad O-H stretch (~3200–3500 cm⁻¹) from the 4-hydroxyphenyl group and P-C aromatic vibrations (~1430–1480 cm⁻¹) are diagnostic.
  • X-ray Crystallography : Resolves bond lengths (e.g., P-C ≈ 1.84 Å) and confirms the spatial arrangement of the hydroxyphenyl group .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodology : Use nitrile gloves (tested for chemical resistance) and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store under inert gas (N₂/Ar) to prevent oxidation. Avoid mixing with strong acids/bases to prevent hazardous decomposition .

Advanced Research Questions

Q. How does the introduction of a 4-hydroxyphenyl group influence the electronic properties and ligand efficacy of diphenylphosphine in metal coordination complexes?

  • Methodology : The electron-donating hydroxyl group enhances ligand σ-donor capacity, stabilizing low-oxidation-state metal centers (e.g., Pt⁰ or Pd⁰). Cyclic voltammetry (CV) can quantify ligand effects on redox potentials. Compare catalytic activity in Suzuki-Miyaura couplings using this compound vs. unmodified diphenylphosphine ligands. X-ray absorption spectroscopy (XAS) may reveal changes in metal-ligand bond lengths .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

  • Methodology :

  • Benchmarking DFT Methods : Use multiple functionals (e.g., B3LYP, M06-2X) to compare calculated reaction energies with experimental calorimetry data.
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to reconcile discrepancies in solution-phase vs. gas-phase reactivity.
  • Kinetic Isotope Effects (KIEs) : Experimental KIEs can validate transition states predicted computationally .

Q. How can researchers design experiments to elucidate the catalytic mechanism of this compound in cross-coupling reactions?

  • Methodology :

  • Kinetic Profiling : Monitor reaction intermediates via in situ ³¹P NMR to identify rate-determining steps.
  • Isotopic Labeling : Use deuterated substrates (e.g., D₆-benzene) to trace hydrogen transfer pathways.
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze oxidation states of metal catalysts (e.g., Pd) during catalytic cycles to confirm ligand-assisted reduction .

Q. What methodological approaches are used to assess the antioxidant efficiency of this compound derivatives in polyolefins, and how are conflicting thermal stability data reconciled?

  • Methodology :

  • OIT (Oxidation Induction Time) : Measure via DSC under O₂ flow to compare thermal stability.
  • Melt Flow Index (MFI) : Evaluate processing stability under shear stress.
  • Hydrolysis Studies : Accelerated aging in humid conditions (e.g., 70°C/75% RH) identifies degradation pathways. Conflicting data may arise from varying polymer crystallinity; use WAXD/SAXS to correlate morphology with antioxidant performance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.